molecular formula C23H22N4O2 B2746559 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1396813-11-8

4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2746559
CAS No.: 1396813-11-8
M. Wt: 386.455
InChI Key: AGHOUKHMAZKOQJ-UHFFFAOYSA-N
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Description

4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates two pharmaceutically relevant components: a piperazinylpyrimidine group and a 9H-xanthene-9-carbonyl moiety. The piperazinylpyrimidine scaffold is a recognized pharmacophore in neuropharmacology, known to interact with various receptor systems. For instance, related pyrimidinylpiperazine compounds have been identified as potent antagonists of the α2-adrenergic receptor . This suggests potential research applications for this compound in the study of neurological pathways and receptor-mediated signaling events. The xanthene carbonyl group is a structurally rigid and planar moiety often utilized in material science and as a synthetic intermediate for more complex molecular architectures. The fusion of these two features into a single molecule creates a unique chemical entity suitable for investigating structure-activity relationships (SAR), as a key intermediate in the synthesis of potential pharmacologically active molecules, or as a tool compound in biological screening assays. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as piperazine derivatives can pose hazards such as skin and eye irritation .

Properties

IUPAC Name

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-14-21(25-15-24-16)26-10-12-27(13-11-26)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-9,14-15,22H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOUKHMAZKOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate precursors.

    Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Formation of the xanthene moiety: This can be synthesized through cyclization reactions.

    Final coupling reaction: The final step involves coupling the three moieties under specific conditions, possibly using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of continuous flow reactors: To ensure consistent reaction conditions.

    Optimization of reaction parameters: Such as temperature, pressure, and pH.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Functional Groups Hypothesized Impact on Properties References
4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine Pyrimidine - 4-Methyl
- Piperazine-xanthene-carbonyl linker
High lipophilicity (xanthene); conformational rigidity
9-Methyl-6-[4-(2-methylsulfanyl-6-tetrahydropyran-4-yl-pyrimidin-4-yl)piperazinyl]purine Purine - 9-Methyl
- Piperazine-methylthio-tetrahydropyran
Improved metabolic stability (methylthio); enhanced solubility (tetrahydropyran)
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine-acetic acid - Fmoc group
- Carboxylic acid
Transient solubility (Fmoc); peptide synthesis utility
4-(6-((4-methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine Thieno-pyrimidine - Morpholine
- Methylsulfonyl-piperazine
Electron-withdrawing effects (sulfonyl); kinase inhibition potential
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - Piperidine
- 2-Amine
Basic amine enhances solubility; simpler structure

Analysis of Substituent Effects

Xanthene-Carbonyl-Piperazine Linker (Target Compound)
  • Piperazine-Carbonyl Linker : Enhances solubility (via protonation) and allows spatial orientation of the xanthene group, critical for receptor interactions.
Methylthio and Tetrahydropyran Groups (Purine Analog)
  • Methylthio (S-CH₃) : A moderate leaving group, may participate in covalent binding or metabolism.
  • Tetrahydropyran : Improves solubility due to its oxygen atom and cyclic ether structure .
Fmoc Group (Piperazine-Acetic Acid Derivative)
  • Primarily used as a protecting group in peptide synthesis. The carboxylic acid enables conjugation, while Fmoc enhances solubility temporarily .
Methylsulfonyl-Piperazine (Thieno-Pyrimidine)
Piperidine and Amine (Pyrimidin-2-amine)
  • Piperidine : Less basic than piperazine, reducing solubility in acidic environments.
  • 2-Amine : Enables hydrogen bonding, improving target recognition in simpler scaffolds .

Biological Activity

4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that combines structural elements from pyrimidine, piperazine, and xanthene. This molecular architecture suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is [4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone, with the molecular formula C23H24N4O4C_{23}H_{24}N_{4}O_{4} and a molecular weight of 420.5 g/mol. Its structural complexity may contribute to diverse biological interactions.

PropertyValue
Molecular FormulaC23H24N4O4C_{23}H_{24}N_{4}O_{4}
Molecular Weight420.5 g/mol
IUPAC Name[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
CAS Number1396813-11-8

The biological activity of this compound is likely mediated through its interaction with specific proteins, enzymes, or receptors. The presence of the piperazine and xanthene moieties suggests potential activity in modulating neurotransmitter systems or inhibiting certain enzymatic pathways.

Potential Targets

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and piperazine exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

The structural components suggest potential neuroprotective effects. Compounds with similar backbones have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Efficacy : A study evaluating a series of pyrimidine derivatives demonstrated that modifications at the piperazine position significantly enhanced cytotoxicity against breast cancer cell lines (MCF7) . The compound exhibited an IC50 value indicative of potent activity.
  • Neuroprotection Research : Another investigation highlighted the neuroprotective properties of xanthene derivatives against oxidative stress-induced neuronal death, suggesting that similar compounds could be beneficial in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine?

  • Methodology :

  • Step 1 : Begin with retrosynthetic analysis to identify precursors, such as 4-methylpyrimidine derivatives and xanthene-carbonyl-piperazine intermediates .
  • Step 2 : Optimize coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the piperazine-xanthene moiety to the pyrimidine core. Use catalysts like Pd(OAc)₂ for C–N bond formation .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Critical Parameters : Control temperature (e.g., 80–100°C for coupling), solvent polarity (DMF or DCM), and stoichiometric ratios to minimize side products .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal structure to confirm bond geometries and stereochemistry (e.g., as demonstrated for analogous pyrimidine derivatives in Acta Crystallographica studies) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the recommended protocols for assessing solubility and stability?

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to determine λmax shifts .
  • Stability : Conduct accelerated degradation studies under varied pH (3–9), light, and temperature (25–60°C). Monitor via HPLC for degradation products (e.g., hydrolyzed piperazine or xanthene moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for biological targets?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize variables like buffer pH (e.g., HEPES vs. Tris), ionic strength, and temperature across experiments .
  • Orthogonal Assays : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) to validate binding kinetics. For example, SPR may show higher sensitivity to conformational changes .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., piperazine derivatives lacking the xanthene group) to confirm specificity .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • SAR Design :

  • Core Modifications : Substitute the pyrimidine’s 4-methyl group with halogens (Cl, F) or electron-withdrawing groups to enhance target interaction .
  • Piperazine-Xanthene Tail : Vary xanthene substituents (e.g., methoxy vs. nitro groups) to alter lipophilicity and membrane permeability .
  • Activity Cliffs : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives with improved ΔGbinding scores .

Q. How can thermal stability data inform formulation development?

  • Thermal Analysis :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C for stable formulations) .
  • Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) using isothermal stress testing (40°C/75% RH for 4 weeks) .

Q. What computational methods predict pharmacokinetic properties?

  • In Silico Tools :

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (target 2–4 for oral bioavailability), CYP450 inhibition, and blood-brain barrier penetration .
  • Metabolite Profiling : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation) with software like MetaSite .

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